5-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
Overview
Description
5-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is a useful research compound. Its molecular formula is C14H22ClN3O2 and its molecular weight is 299.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.1400546 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antineoplastic and Antifilarial Agents
The compound has been explored for its significant growth inhibition properties in L1210 cells, suggesting potential antineoplastic activity. This activity is associated with mitotic spindle poisoning, indicating its mechanism of action against cancer cells. Additionally, it has shown significant in vivo antifilarial activity against adult worms of various species, highlighting its potential as an antifilarial agent. These findings suggest that derivatives of this compound could be developed into new classes of antineoplastic and antifilarial medications (S. Ram et al., 1992).
Antimicrobial and Anthelmintic Potential
Research has also uncovered the antimicrobial and anthelmintic potential of benzimidazolopeptides derived from this compound. These derivatives have exhibited moderate to good anthelmintic activity against earthworm species and good antimicrobial activity against pathogenic fungal strains and gram-negative bacterial strains. This suggests that the compound and its derivatives have a broad spectrum of biological activities, making them candidates for the development of new antimicrobial and anthelmintic agents (R. Dahiya & D. Pathak, 2007).
Organic Magnetic Materials
Another interesting application is in the field of organic magnetic materials. Derivatives of this compound have been synthesized and characterized for their electron spin resonance, crystallography, and magnetic susceptibility. These compounds form dimeric pairs with N−H hydrogen bond donors and N−O acceptors, exhibiting antiferromagnetic exchange coupling. This property is significant for developing organic magnetic materials, which are crucial for various technological applications (Jacqueline R. Ferrer et al., 2001).
Properties
IUPAC Name |
5-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-14(2,9-18)15-8-10-5-6-11-12(7-10)17(4)13(19)16(11)3;/h5-7,15,18H,8-9H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKNJPYGEXSLLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC2=C(C=C1)N(C(=O)N2C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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